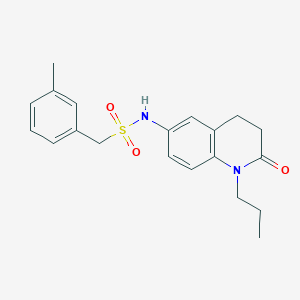

1-(3-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Description

1-(3-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic organic compound It belongs to the class of quinoline derivatives, which are known for their diverse biological activities

Properties

IUPAC Name |

1-(3-methylphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-3-11-22-19-9-8-18(13-17(19)7-10-20(22)23)21-26(24,25)14-16-6-4-5-15(2)12-16/h4-6,8-9,12-13,21H,3,7,10-11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPHNLOPBHGQBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

Introduction of the propyl group: This step may involve alkylation reactions using propyl halides.

Sulfonamide formation: The final step involves the reaction of the quinoline derivative with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Quinoline derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.

Sulfonamides: Compounds such as sulfamethoxazole, used as antibiotics.

Uniqueness

1-(3-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives and sulfonamides.

Q & A

Q. What established synthetic routes are available for synthesizing 1-(3-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with propionaldehyde under acidic conditions .

- Step 2 : Introduction of the sulfonamide group using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to avoid side reactions .

- Step 3 : Functionalization of the 3-methylphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, depending on precursor availability .

Critical Parameters : Control reaction temperature during sulfonamide formation to prevent hydrolysis, and use anhydrous solvents to ensure high yields (~60–75%) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- 1H/13C NMR Spectroscopy : Key signals include the methylphenyl protons (δ 2.3–2.5 ppm), sulfonamide NH (δ 9.8–10.2 ppm), and tetrahydroquinoline carbonyl (C=O at ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (expected [M+H]+ ≈ 399.15 g/mol) .

- HPLC-Purity Analysis : Use a C18 column with acetonitrile/water (70:30) to verify ≥95% purity .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Enzyme Inhibition Studies : Test activity against COX-2 or carbonic anhydrase isoforms due to the sulfonamide moiety’s known affinity .

Advanced Research Questions

Q. How can researchers optimize synthesis yields while minimizing byproducts?

-

Reaction Optimization :

Parameter Optimal Condition Impact Temperature 0–5°C (sulfonylation) Reduces hydrolysis Catalyst Pd(PPh3)4 (for coupling) Increases coupling efficiency Solvent Anhydrous DCM or THF Prevents side reactions -

Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound TEA) to absorb excess reagents .

Q. How should contradictory biological activity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to detect plasma concentration disparities .

- Metabolite Identification : Use hepatic microsome assays to identify rapid metabolic degradation pathways .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance metabolic stability .

Q. What computational strategies can predict the compound’s target interactions?

- Molecular Docking : Use AutoDock Vina to model binding with COX-2 (PDB: 5KIR) or carbonic anhydrase IX (PDB: 3IAI), focusing on sulfonamide-Zn2+ interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD < 2.0 Å) .

- QSAR Modeling : Corporate substituent effects (e.g., methyl vs. propyl groups) to predict activity cliffs .

Q. How can researchers address solubility challenges in biological assays?

- Co-Solvent Systems : Use DMSO/PBS (≤1% DMSO) for in vitro assays to maintain solubility without cytotoxicity .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous dispersion .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with purified target proteins .

- CRISPR-Cas9 Knockout Models : Validate target specificity using HEK293 cells with COX-2 or CAIX gene knockouts .

- Transcriptomic Profiling : RNA-seq analysis to identify downstream pathways (e.g., apoptosis markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.